4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine
CAS No.: 56807-16-0
Cat. No.: VC21402008
Molecular Formula: C11H14N2O6S
Molecular Weight: 302.31g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56807-16-0 |
|---|---|
| Molecular Formula | C11H14N2O6S |
| Molecular Weight | 302.31g/mol |
| IUPAC Name | 4-(4-methoxy-3-nitrophenyl)sulfonylmorpholine |
| Standard InChI | InChI=1S/C11H14N2O6S/c1-18-11-3-2-9(8-10(11)13(14)15)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3 |
| Standard InChI Key | XSEIACXXCBWIPW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Introduction
4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is a chemical compound with the CAS number 56807-16-0. It is a derivative of morpholine, a heterocyclic amine, and is used primarily in research settings due to its unique chemical properties. This compound is synthesized by reacting morpholine with a suitable sulfonyl chloride derivative, such as 4-methoxy-3-nitrobenzenesulfonyl chloride.
Synthesis and Preparation
The synthesis of 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine involves the reaction of morpholine with 4-methoxy-3-nitrobenzenesulfonyl chloride. This reaction typically occurs in the presence of a base to facilitate the nucleophilic substitution of the chloride group by the morpholine nitrogen.
Synthesis Steps:
-
Preparation of Reactants: Morpholine and 4-methoxy-3-nitrobenzenesulfonyl chloride are prepared or obtained.
-
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dichloromethane or acetonitrile, with a base like triethylamine.
-
Reaction: Morpholine is added to the sulfonyl chloride in the presence of the base, allowing the nucleophilic substitution to occur.
-
Purification: The resulting product is purified using techniques such as chromatography or crystallization.
Applications and Research Findings
4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is primarily used in chemical research due to its unique structural features. It can serve as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals or other biologically active compounds. The presence of both nitro and methoxy groups on the benzene ring provides opportunities for further chemical modification.
Research Implications:
-
Pharmaceutical Synthesis: The compound's structure makes it a potential intermediate in the synthesis of drugs, particularly those requiring sulfonyl groups for biological activity.
-
Chemical Reactions: It can participate in various chemical reactions, such as reductions of the nitro group or modifications of the methoxy group, allowing for the creation of diverse chemical libraries.
Safety and Handling
Handling 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine requires caution due to its potential chemical reactivity. It should be stored in a cool, dry place away from incompatible substances. Protective equipment, including gloves and safety glasses, should be worn when handling this compound.
Safety Data:
-
Hazards: Potential irritant; may cause skin and eye irritation.
-
Storage: Store in a well-ventilated area, away from moisture and incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume